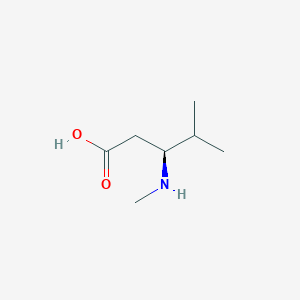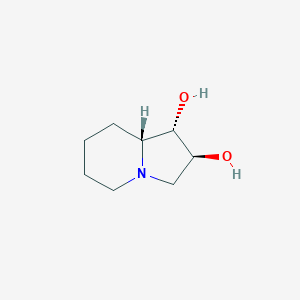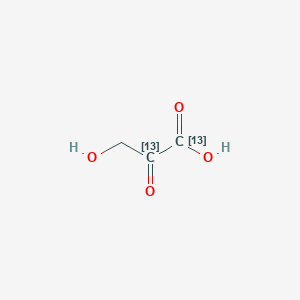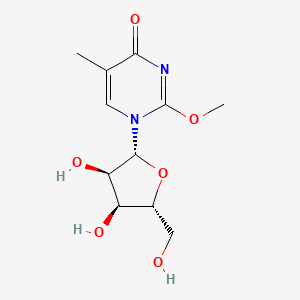
3-(2-Bromoacetyl)-4-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoacetyl)-4-chlorobenzonitrile is an organic compound that features a bromoacetyl group attached to a chlorobenzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoacetyl)-4-chlorobenzonitrile typically involves the bromination of 4-chlorobenzonitrile followed by acetylation. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst to introduce the bromoacetyl group. The reaction conditions often involve the use of solvents like chloroform and temperatures maintained at room temperature to slightly elevated levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoacetyl)-4-chlorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, nitriles, and amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
3-(2-Bromoacetyl)-4-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoacetyl group.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoacetyl)-4-chlorobenzonitrile involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can inhibit enzymes by modifying active site residues, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but contains a coumarin moiety instead of a chlorobenzonitrile core.
2-Bromoacetyl Group Compounds: These compounds share the bromoacetyl functional group and exhibit similar reactivity patterns.
Uniqueness
3-(2-Bromoacetyl)-4-chlorobenzonitrile is unique due to the presence of both a bromoacetyl group and a chlorobenzonitrile core, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-4-chlorobenzonitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-4-9(13)7-3-6(5-12)1-2-8(7)11/h1-3H,4H2 |
Clave InChI |
BHVTUTVVINERQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(=O)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)






![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)




